molecular formula C11H9N3O4 B3060476 Ethyl 6-nitroquinoxaline-2-carboxylate CAS No. 4244-38-6

Ethyl 6-nitroquinoxaline-2-carboxylate

Cat. No. B3060476
M. Wt: 247.21
InChI Key: BMUPZYSFLXBIEG-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

To a flask containing compound 7 (2.93 g, 11.9 mmol) in ethanol (500 mL) was added 10% Pd/C (300 mg). The mixture was degassed and stirred under a H2 atmosphere for 3 h 45. The catalyst was removed by filtration through Celite® 545, washed with ethanol (50 mL) and the filtrate was evaporated. The resulting crude product was purified by chromatography (Al2O3, CH2Cl2/EtOH, 99/1, v/v) to afford the title product 8 (1.69 g, 7.79 mmol) as a dark yellow solid. Yield 66%; Rf (Al2O3, CH2Cl2/EtOH, 99/1, v/v) 0.55; mp 181-183° C.; IR (KBr)□ ν 1299, 1487, 1613, 1701, 3202, 3431 □cm−1; 1H NMR (200 MHz, CDCl3) δ 1.49 (t, 3H, J=7 Hz), 4.38 (m, 2H), 4.56 (q, 2H, J=7 Hz), 7.16 (d, 1H, J=2.5 Hz), 7.26 (dd, 1H, J=2.5, 9 Hz), 8.05 (d, 1H, J=9 Hz), 9.35 (s, 1H); MS m/z 217 (M+, 23), 145 (100), 117 (19), 90 (16), 63 (14).
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:8]=[N:7]2)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:8]=[N:7]2

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2N=CC(=NC2=CC1)C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a H2 atmosphere for 3 h 45
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite® 545
WASH
Type
WASH
Details
washed with ethanol (50 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by chromatography (Al2O3, CH2Cl2/EtOH, 99/1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C2N=CC(=NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.79 mmol
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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